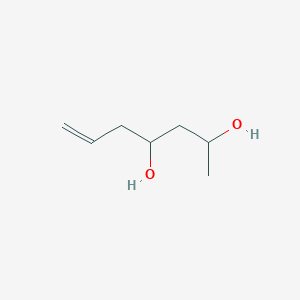

6-Heptene-2,4-diol

Description

Significance of 6-Heptene-2,4-diol as a Versatile Chiral Building Block

The presence of hydroxyl groups at the 2 and 4 positions along the heptene (B3026448) chain creates chiral centers at these carbon atoms. A chiral building block is a molecule that is enantiomerically enriched or pure and is used as a starting material in the synthesis of other chiral compounds. The stereochemistry of these centers can be controlled during synthesis or utilized in stereoselective reactions to build complex molecules with desired absolute and relative configurations. For example, a substituted this compound derivative has been utilized as a chiral building block in the total synthesis of (+)-prelactone C. capes.gov.brresearchgate.net The ability to introduce and control chirality is crucial in the synthesis of many natural products and pharmaceuticals, where specific stereoisomers are often required for biological activity.

Stereochemical Complexity and Isomeric Forms of this compound

The structure of this compound (C7H14O2) contains two stereogenic centers at the C-2 and C-4 positions. nih.gov A carbon atom is considered a stereogenic center if it is bonded to four different groups. In this compound, both C-2 (bonded to a methyl group, a hydroxyl group, a hydrogen atom, and the rest of the carbon chain) and C-4 (bonded to a hydroxyl group, a hydrogen atom, and two different parts of the carbon chain) meet this criterion.

For a molecule with n stereogenic centers, there can be up to 2n stereoisomers. In the case of this compound with two stereogenic centers, there are potentially 22 = 4 stereoisomers. These stereoisomers include a pair of enantiomers for each possible relative configuration at C-2 and C-4. The possible combinations of configurations at the stereogenic centers (R or S) lead to different stereoisomers. qmul.ac.uk

The possible stereoisomers are:

(2R,4R)-6-Heptene-2,4-diol

(2S,4S)-6-Heptene-2,4-diol

(2R,4S)-6-Heptene-2,4-diol

(2S,4R)-6-Heptene-2,4-diol

The (2R,4R) and (2S,4S) isomers are enantiomers of each other, as are the (2R,4S) and (2S,4R) isomers. The (2R,4R) and (2R,4S) isomers are diastereomers, as they are not mirror images of each other but are stereoisomers. Similarly, (2S,4S) and (2S,4R) are diastereomers, and (2R,4R) and (2S,4R) are diastereomers, and (2S,4S) and (2R,4S) are also diastereomers. Diastereomers typically have different physical properties, such as boiling points and solubilities, which can be exploited for their separation. vaia.com

The presence of the alkene group at the 6 position does not introduce additional stereochemistry in the form of E/Z isomers because one of the substituents on the terminal carbon of the double bond is a methyl group and the other is a hydrogen, while the other vinylic carbon is connected to a CH2 group and the rest of the chain.

The synthesis and separation of these individual stereoisomers are important for applications where a specific three-dimensional structure is required. Research findings demonstrate the synthesis of specific stereoisomers, highlighting the ability to control the stereochemical outcome in reactions involving this compound or its derivatives. capes.gov.brresearchgate.net

Table 1: Computed Properties of this compound

| Property | Value | Unit | Source |

| Molecular Weight | 130.18 | g/mol | PubChem nih.gov, Cheméo chemeo.com |

| Molecular Formula | C7H14O2 | - | PubChem nih.gov, Cheméo chemeo.com |

| Log P (Octanol/Water) | 0.694 | - | Cheméo chemeo.com |

| Boiling Point (Predicted) | 539.72 | K | Cheméo chemeo.com |

| Flash Point | 106.6 | °C | Guidechem guidechem.com |

| Density | 0.964 | Guidechem guidechem.com |

Note: Interactive table functionality is simulated here. In a live environment, this table could be sortable or filterable.

Structure

3D Structure

Properties

IUPAC Name |

hept-6-ene-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-3-4-7(9)5-6(2)8/h3,6-9H,1,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKSZUZSICAXOHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(CC=C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40337362 | |

| Record name | 6-Heptene-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19781-76-1 | |

| Record name | 6-Heptene-2,4-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Heptene-2,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40337362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Heptene 2,4 Diol and Its Derivatives

Stereoselective Synthesis Strategies

Stereoselective synthesis aims to produce a desired stereoisomer with high purity. For compounds with multiple chiral centers like 6-heptene-2,4-diol, this involves controlling both enantioselectivity (preference for one enantiomer over the other) and diastereoselectivity (preference for one diastereomer over another).

Chiral Pool Derived Approaches for this compound Synthesis

The chiral pool strategy utilizes readily available, naturally occurring enantiopure compounds as starting materials or building blocks. nih.govmdpi.comwikipedia.org These materials already possess defined stereocenters, which can be carried through the synthetic route to establish the desired stereochemistry in the target molecule. wikipedia.org While the direct synthesis of this compound from common chiral pool sources is not extensively detailed in the provided snippets, the general principle involves selecting a chiral starting material with a carbon skeleton or functional groups that can be transformed into the this compound structure while preserving or controlling the stereochemical information. Examples of chiral pool materials include amino acids, sugars, and terpenes. nih.govmdpi.comwikipedia.org The use of chiral pool materials can improve the efficiency of total synthesis by providing a pre-made chiral scaffold. wikipedia.org

Asymmetric Catalysis and Induction in the Preparation of this compound

Asymmetric catalysis and induction involve using chiral catalysts or reagents to influence the stereochemical outcome of a reaction between achiral or prochiral starting materials. This approach allows for the de novo creation of chiral centers with a preferred configuration.

The Sharpless asymmetric epoxidation is a well-established method for the enantioselective epoxidation of primary and secondary allylic alcohols. cdnsciencepub.comdalalinstitute.comorganic-chemistry.org This reaction utilizes a titanium catalyst, tert-butyl hydroperoxide as the oxidant, and a chiral diethyl tartrate ligand to induce asymmetry. dalalinstitute.comorganic-chemistry.org While not directly applied to this compound itself (which is a diol, not an allylic alcohol with a single hydroxyl group adjacent to the double bond), this methodology can be crucial in synthesizing chiral epoxy alcohol precursors that are subsequently transformed into the target diol. cdnsciencepub.comresearchgate.net For instance, the Sharpless epoxidation of a suitable allylic alcohol could introduce a chiral epoxide functionality, which could then be opened regio- and stereoselectively to yield one of the hydroxyl groups in this compound with a defined stereochemistry. researchgate.net Studies have shown the application of Sharpless asymmetric epoxidation in the synthesis of precursors for other chiral molecules, achieving high enantiomeric excess (ee). cdnsciencepub.comresearchgate.net

Biocatalysis, utilizing enzymes or whole cells, offers a highly selective approach for chemical transformations under mild conditions. rsc.orgnih.gov Biocatalytic reductions, particularly those mediated by alcohol dehydrogenases (ADH), can be employed for the stereoselective reduction of ketone precursors to yield chiral alcohols. rsc.orgunipv.it This is relevant to the synthesis of this compound as a ketone containing the heptene (B3026448) backbone could be reduced to introduce one or both of the chiral alcohol functionalities. For example, the synthesis of (2R,4R)- and (2R,4S)-isomers of 6-hepten-2,4-diol has been achieved through a process involving the action of Yamadazyma farinosa IFO 10896 on 4,4-dimethoxy-2-butanone, followed by further transformations. tandfonline.com Biocatalytic approaches have demonstrated excellent chemo- and stereoselectivity, although achieving high substrate concentrations and conversions can sometimes be a challenge. rsc.orgunipv.it

The addition of allylindium reagents to carbonyl compounds is a method for forming carbon-carbon bonds and introducing a hydroxyl group, often with control over stereochemistry. lookchem.commolaid.com This reaction can be performed in aqueous or organic media. lookchem.com In the context of this compound synthesis, the addition of an allylindium reagent to a suitable carbonyl precursor (such as an aldehyde or ketone) could construct the heptene chain and introduce one of the hydroxyl groups. The stereochemical outcome of the allylindium addition can be influenced by substituents on the carbonyl precursor and the reaction conditions. lookchem.com While specific examples directly yielding this compound are not extensively detailed, the methodology has been applied to the synthesis of diols and involves the addition of allylindium reagents to aldehydes. lookchem.com

Biocatalytic Reductions for Stereoisomers of this compound

Diastereoselective Control in this compound Synthesis

Diastereoselective control focuses on the preferential formation of one diastereomer over others in a reaction that creates two or more new stereocenters or reacts at existing ones. For this compound, this involves controlling the relative configuration of the two chiral centers at C2 and C4. Diastereoselectivity can be achieved through various means, including the use of existing stereocenters within a molecule to direct the incoming reaction (substrate control) or by employing chiral auxiliaries or catalysts that favor the formation of a specific diastereomer. google.comresearchgate.net Research has explored diastereoselective reactions in the synthesis of related diols and cyclic systems. researchgate.netresearchgate.netnih.govmdpi.com For instance, studies on the diastereoselective opening of epoxy alcohols have been applied in the synthesis of chiral 1,3-diols. researchgate.net Diastereoselective hydroboration-oxidation procedures have also been utilized to install stereocenters in cyclic systems, which could be analogous to approaches for controlling stereochemistry in acyclic diols like this compound. acs.org The choice of reagents, reaction conditions, and the presence of directing groups can significantly influence the diastereomeric ratio obtained. google.comresearchgate.net

Here is a summary of some stereoselective synthesis strategies:

| Strategy | Key Principle | Application to this compound Synthesis | Potential for Stereocontrol |

| Chiral Pool Derived Approaches | Utilizing naturally occurring enantiopure compounds as starting materials. | Selecting chiral precursors with existing stereocenters that can be transformed into the this compound structure. | Inherits and propagates stereochemistry from the chiral source. |

| Sharpless Asymmetric Epoxidation | Enantioselective epoxidation of allylic alcohols using a chiral catalyst. | Synthesis of chiral epoxy alcohol precursors that are subsequently converted to this compound. | High enantioselectivity in epoxide formation. |

| Biocatalytic Reductions | Using enzymes (e.g., ADH) for stereoselective reduction of carbonyls. | Reduction of ketone precursors to introduce chiral alcohol functionalities at the C2 and/or C4 positions. | High chemo- and stereoselectivity. |

| Allylindium Reagent Additions | Addition of allylindium reagents to carbonyls to form C-C bonds and hydroxyls. | Construction of the heptene chain and introduction of a hydroxyl group, with stereocontrol influenced by substituents and conditions. | Variable stereoselectivity depending on reaction parameters. |

| Diastereoselective Control (General Methods) | Influencing the relative configuration of stereocenters formed or reacted. | Utilizing existing stereocenters, chiral auxiliaries, or specific reaction conditions to favor the formation of a particular diastereomer. | Controls the syn/anti relationship between chiral centers. |

Diastereoselective Opening of Epoxy Alcohol Intermediates

The diastereoselective opening of epoxy alcohol intermediates is a powerful strategy for the construction of 1,3-diol systems. This method typically involves the formation of an epoxide adjacent to a hydroxyl group, followed by a controlled ring-opening reaction. The inherent stereochemistry of the epoxy alcohol and the reaction conditions dictate the diastereoselectivity of the resulting diol.

Research has explored radical-mediated diastereoselective opening of trisubstituted epoxy alcohols, which can occur regioselectively at the more substituted carbon to yield 1,3-diols. researchgate.netcapes.gov.br For instance, the use of Cp2TiCl has been reported for the radical-mediated opening of chiral 2,3-epoxy alcohols, leading to the formation of 1,3-diols with regioselectivity at the C2 position. capes.gov.br Another approach involves the rearrangement-addition of silyl-substituted epoxy alcohols with Grignard reagents, which can yield diols with high diastereocontrol, potentially influenced by chelation control and the steric bulk of the silyl (B83357) group. nih.gov

The synthesis of chiral 2-methyl-1,3-diols has been achieved through the radical-mediated diastereoselective opening of trisubstituted epoxy alcohols. researchgate.netresearchgate.net This highlights the utility of this method in constructing specific stereochemical motifs found in complex molecules. Studies have also demonstrated the desymmetrization of meso epoxides into chiral allylic alcohols, which can serve as intermediates for diol synthesis, with the diastereoselectivity influenced by hydrogen bonding interactions between the oxidant and substituents on the epoxide precursor. mdpi.comencyclopedia.pub

Regioselective Dihydroxylation of Alkene Moieties for Diol Formation

Regioselective dihydroxylation of alkenes is a fundamental transformation for introducing two hydroxyl groups across a double bond. For the synthesis of this compound or its derivatives, this approach would likely involve the selective dihydroxylation of a precursor containing an alkene at the appropriate position relative to existing or newly formed stereocenters.

While direct dihydroxylation of the terminal alkene in a precursor to this compound would yield a 1,2-diol, regioselective dihydroxylation is particularly relevant when the substrate contains multiple alkene functionalities or when a specific alkene needs to be targeted in the presence of other sensitive groups. Methods for dihydroxylation can yield either syn or anti products depending on the reagents used. chemistrysteps.comlibretexts.orglibretexts.org

Metal-catalyzed dihydroxylation, such as those employing osmium tetroxide (OsO4) or ruthenium tetroxide (RuO4), are known for their ability to achieve syn-dihydroxylation. chemistrysteps.comlibretexts.orglibretexts.orgorganic-chemistry.orgorganic-chemistry.org Modified protocols using catalytic amounts of OsO4 with co-oxidants like N-methyl morpholine-N-oxide (NMO) are common. libretexts.orglibretexts.orgorganic-chemistry.org Ruthenium-catalyzed syn-dihydroxylation under acidic conditions using catalytic RuO4 has also been reported. organic-chemistry.org

Regioselective dihydroxylation can be influenced by neighboring functional groups. For example, directed epoxidation of allylic alcohols using vanadium catalysts and tert-butyl hydroperoxide (TBHP) can be highly chemo- and diastereoselective, leading to epoxy alcohols that can be subsequently transformed into diols. rsc.org

General Synthetic Routes Applicable to this compound

Beyond the advanced methodologies, several general synthetic strategies are applicable to the construction of 1,3-diols, including the core structure of this compound. These include the dihydroxylation of unsaturated precursors and the reduction of diketone or hydroxyketone precursors.

Dihydroxylation of Unsaturated Precursors (Syn and Anti)

As discussed in Section 2.1.3.2, the dihydroxylation of alkene-containing precursors is a direct route to diols. For the synthesis of this compound, a suitable precursor would be a heptene derivative with the double bond at the C6 position and appropriate functionality or leaving groups at the future C2 and C4 positions that can be converted to hydroxyl groups after the dihydroxylation of a different alkene or introduced through other means. Alternatively, if a precursor with a double bond between C2 and C4 existed, its dihydroxylation would directly form the 2,4-diol moiety.

Syn-dihydroxylation, typically achieved with reagents like OsO4 or KMnO4 under controlled conditions, adds the two hydroxyl groups to the same face of the alkene. chemistrysteps.comlibretexts.orglibretexts.org Anti-dihydroxylation, usually via epoxidation and subsequent hydrolysis, adds the hydroxyl groups to opposite faces. chemistrysteps.comlibretexts.orgchemistrysteps.com The choice between syn and anti dihydroxylation depends on the desired relative stereochemistry at the C2 and C4 positions of this compound.

Recent advances in dihydroxylation include metal-free methods using cyclic malonoyl peroxides, which can achieve syn-selectivity with 1,2-disubstituted alkenes. organic-chemistry.orgacs.org Electrochemical methods using KBr and water have also been developed for the vicinal dihydroxylation of alkenes. organic-chemistry.org

Reduction of Diketone or Hydroxyketone Precursors

The reduction of carbonyl groups is a common method for generating hydroxyl groups. For the synthesis of this compound, this approach would involve the reduction of a precursor containing two ketone functionalities (a diketone) or a ketone and a hydroxyl group (a hydroxyketone) at the appropriate positions. Specifically, a 6-heptene-2,4-dione or a 4-hydroxy-6-hepten-2-one or 2-hydroxy-6-hepten-4-one could serve as precursors.

The reduction of 1,3-diketones can yield 1,3-diols. acs.orgresearchgate.net Diastereoselective reduction is crucial to control the relative stereochemistry of the two hydroxyl groups. Methods include using borane (B79455) complexes in the presence of TiCl4, which can lead to syn-1,3-diols with high diastereoselectivity. acs.org

The reduction of β-hydroxyketones (1,3-keto alcohols) is another important route to 1,3-diols. researchgate.netresearchgate.netnih.govnih.govoup.com Various asymmetric reduction methods, including asymmetric hydrogenation and diastereoselective induction, have been employed. nih.gov Metal hydride reagents are commonly used for the reduction of β-hydroxyketones. nih.gov The stereoselective reduction of β-hydroxy ketones can be aided by additives like terphenylboronic acid, leading to syn 1,3-diols. oup.com The Evans-Tishchenko reduction, which involves the reduction of a β-hydroxyketone with an aldehyde catalyzed by a Lewis acid, can also produce mono-acylated 1,3-diols with high stereoselectivity. nih.gov

Biocatalytic methods, such as enzymatic reduction using ketoreductases or alcohol dehydrogenases, offer highly selective routes for the reduction of diketones and hydroxyketones to chiral diols. nih.govnih.govrsc.orggoogle.comresearchgate.net For example, engineered ketoreductases have been used for the asymmetric reduction of benzoyl trifluoroacetones to chiral β-hydroxy ketones and subsequently to 1,3-diols with high enantiomeric excess. nih.gov Enzymatic reduction of 1,3-diketones can yield hydroxy ketones with high enantiomeric purity and regioselectivity, and in some cases, further reduction to the diol is observed. rsc.orgresearchgate.net

Protecting Group Chemistry in this compound Synthesis

Protecting groups are essential in organic synthesis to temporarily block reactive functional groups while transformations are carried out elsewhere in the molecule. In the synthesis of this compound, protecting groups are likely employed for the hydroxyl groups and potentially the alkene moiety, depending on the synthetic route and the sensitivity of these functionalities to the reaction conditions.

Common hydroxyl protecting groups include silyl ethers (e.g., trimethylsilyl (B98337) (TMS), tert-butyldimethylsilyl (TBS), tert-butyldiphenylsilyl (TBDPS)), benzyl (B1604629) ethers (BnO), and acetals (e.g., isopropylidene, benzylidene). agroipm.cniris-biotech.de The choice of protecting group depends on its compatibility with the reagents and conditions used in subsequent synthetic steps and the ease with which it can be selectively removed at the desired stage.

For example, silyl ethers are often used due to their ease of installation and cleavage under mild acidic or fluoride-mediated conditions. agroipm.cn Benzyl ethers are stable under basic and many reductive conditions but can be removed by hydrogenolysis. Acetals are commonly used to protect 1,2- or 1,3-diols, forming a cyclic ring that can also rigidify the structure and influence subsequent reactions.

In the context of this compound, protecting groups would be crucial if, for instance, one hydroxyl group needed to be selectively functionalized, or if reactions on the alkene or other parts of the molecule could affect the hydroxyls. The terminal alkene might also require protection, although it is often less reactive than internal or conjugated alkenes and can sometimes be tolerated in certain reactions. However, transformations like strong oxidation or hydrogenation would necessitate protecting the alkene if it is not the site of reaction.

The use of protecting groups allows for convergent synthetic strategies where different fragments of the molecule are assembled, and the protecting groups are removed in the final steps to reveal the target compound. Research in complex molecule synthesis, which often involves 1,3-diol units, frequently utilizes protecting group strategies to navigate multi-step convergent routes. nih.govresearchgate.net

Elucidation of Chemical Reactivity and Transformation Mechanisms of 6 Heptene 2,4 Diol

Functional Group Interconversions of the Hydroxyl Moieties

The two hydroxyl groups in 6-Heptene-2,4-diol, located at the 2 and 4 positions, are secondary alcohols. These functional groups can undergo typical alcohol reactions, including oxidation and esterification.

Selective Oxidation Reactions of Diols to Carbonyl Compounds

Oxidation of secondary alcohols typically yields ketones. uni.luwikipedia.orgfishersci.nowikidata.orgfishersci.com For a diol like this compound, selective oxidation of one hydroxyl group over the other, or oxidation of both, is possible depending on the reaction conditions and the oxidizing agent employed.

Common oxidizing agents for secondary alcohols include acidified potassium dichromate(VI) (K₂Cr₂O₇) uni.lufishersci.nowikidata.orgfishersci.com and potassium manganate(VII) (KMnO₄) uni.lufishersci.nowikidata.orgfishersci.com. Milder reagents such as pyridinium (B92312) chlorochromate (PCC) are also effective in converting secondary alcohols to ketones. wikidata.org

The challenge in the oxidation of diols lies in achieving selectivity. Factors such as the position of the hydroxyl groups, steric hindrance, and the choice of oxidizing agent and reaction conditions can influence whether one or both hydroxyls are oxidized, and if over-oxidation occurs. While specific data for the selective oxidation of this compound is not detailed in the provided sources, general principles of diol oxidation suggest that controlled conditions or the use of selective biocatalysts may be necessary to target a single hydroxyl group. wikipedia.orgwikipedia.orgereztech.comnih.gov

Esterification Reactions of the Hydroxyl Groups

The hydroxyl groups of this compound can participate in esterification reactions with carboxylic acids or their derivatives, forming esters. fishersci.caereztech.com This transformation involves the replacement of the hydrogen atom of the hydroxyl group with an acyl group.

Esterification of diols can lead to the formation of monoesters or diesters. Selective monoesterification of diols can be achieved through careful control of the reaction stoichiometry, the choice of activating agents for the carboxylic acid, and the reaction conditions. ereztech.comatamankimya.com Reagents commonly used for ester formation include acid chlorides, acid anhydrides, and carboxylic acids in the presence of coupling agents or catalysts such as 4-(dimethylamino)pyridine (DMAP). ereztech.comatamankimya.com

The two secondary hydroxyl groups in this compound may exhibit different reactivities towards esterification due to potential differences in steric environment or electronic effects, although specific studies on this compound are not available in the provided context.

Reactions Involving the Terminal Alkene Moiety of this compound

The terminal alkene functionality (R-CH=CH₂) at the 6-position of this compound is a reactive site susceptible to various addition and oxidative cleavage reactions.

Oxidative Cleavage Reactions (e.g., Ozonolysis)

Oxidative cleavage of alkenes results in the breaking of the carbon-carbon double bond and the formation of carbonyl compounds. Ozonolysis is a prominent method for achieving this transformation, utilizing ozone (O₃) as the oxidant. epa.govfishersci.co.ukfishersci.ieflybase.orgfishersci.at

For terminal alkenes, ozonolysis followed by a reductive workup (e.g., using dimethyl sulfide (B99878) or zinc) typically yields an aldehyde and formaldehyde (B43269). fishersci.ie If an oxidative workup is performed (e.g., using hydrogen peroxide or peracids), the aldehyde is further oxidized to a carboxylic acid, and formaldehyde can be oxidized to formic acid, which may subsequently decompose to carbon dioxide and water. fishersci.ieflybase.org

In the case of this compound, ozonolysis of the terminal alkene would lead to the cleavage of the double bond. The carbon atom at position 6 would be converted into a carbonyl group (likely an aldehyde under reductive conditions), and the terminal carbon at position 7 would yield formaldehyde (under reductive conditions) or formic acid/CO₂ (under oxidative conditions).

Catalytic Hydrogenation of the Alkene Functionality

Catalytic hydrogenation involves the addition of hydrogen gas (H₂) across a carbon-carbon double bond, resulting in its saturation and the formation of a single bond. wikipedia.orgamericanelements.com This reaction is typically carried out in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or nickel (Ni). americanelements.com

Hydrogenation of the terminal alkene in this compound would result in the formation of Heptane-2,4-diol, where the double bond is reduced to a single bond. americanelements.com Catalytic hydrogenation is often highly selective for the alkene functional group and can be performed under relatively mild conditions. wikipedia.orgereztech.comfishersci.nowikiwand.com The presence of the hydroxyl groups in this compound is generally tolerated under typical hydrogenation conditions, allowing for the selective reduction of the alkene.

Intramolecular and Rearrangement Processes

The molecular architecture of this compound, containing both hydroxyl groups and an alkene within the same molecule, presents opportunities for intramolecular reactions and rearrangements. Intramolecular reactions can be kinetically favored over their intermolecular counterparts due to the proximity of the reactive centers. periodic-table.io

Diols can undergo intramolecular cyclization reactions, often catalyzed by acid, to form cyclic ethers. fishersci.ca The feasibility and stability of the resulting cyclic ether depend on the size of the ring formed. For this compound, various ring sizes could potentially be formed through intramolecular reactions involving one or both hydroxyl groups and the alkene, or between the hydroxyl groups themselves.

Rearrangement reactions, such as the pinacol (B44631) rearrangement, are known for diols, although the pinacol rearrangement specifically involves 1,2-diols. nih.govuni.lu Other types of rearrangements, including sigmatropic rearrangements, involve the reorganization of atoms and bonds within a molecule, often facilitated by heat or catalysts. wikipedia.orgguidetopharmacology.org While the general principles of these rearrangements are established, specific instances involving this compound are not detailed in the provided information. The presence of multiple functional groups in this compound suggests the potential for complex reaction pathways involving intramolecular interactions and skeletal rearrangements under appropriate conditions.

Acid-Catalyzed Cyclization and Rearrangement Pathways

Acid catalysis can induce cyclization in molecules containing both alkene and hydroxyl functionalities, leading to the formation of cyclic ethers. The presence of the double bond and the hydroxyl groups in this compound provides the necessary structural elements for such intramolecular reactions. Under acidic conditions, protonation of one of the hydroxyl groups or the alkene can initiate a cascade of events.

Cyclization typically involves the attack of a hydroxyl group on the protonated alkene or, less commonly, the attack of the alkene on a protonated hydroxyl group, leading to the formation of a cyclic intermediate, often a five- or six-membered ring. The specific regioselectivity and stereochemical outcome of the cyclization are influenced by factors such as the position of the hydroxyl groups relative to the alkene, the stereochemistry of the starting material, and the reaction conditions. Subsequent rearrangement pathways can occur depending on the stability of the carbocation intermediates formed during the cyclization process. These rearrangements may involve hydride or alkyl shifts, leading to the formation of isomeric products.

While general principles of acid-catalyzed cyclization and rearrangement are well-established for similar烯烃-diol systems organic-chemistry.org, specific detailed studies focusing solely on the acid-catalyzed cyclization and rearrangement of this compound were not extensively found in the initial search results. However, the general mechanism would involve the formation of a carbocation adjacent to the site of protonation, followed by intramolecular attack by the hydroxyl group. Rearrangements, if they occur, would follow typical carbocation rearrangement rules, seeking to form more stable carbocation intermediates.

Organometallic and Radical-Mediated Transformations

Organometallic reagents and radical species offer alternative pathways for the transformation of this compound, enabling reactions that are not typically achieved under purely acidic or basic conditions. These methods can facilitate carbon-carbon bond formation, functional group interconversions, and cyclization reactions through different mechanistic manifolds compared to acid catalysis.

Radical reactions, for instance, can be initiated by various methods, including the use of radical initiators or single-electron transfer processes mediated by organometallic complexes kvmwai.edu.in. These reactions often involve the formation of carbon-centered radicals, which can then undergo intramolecular cyclization onto the alkene moiety or participate in other radical-mediated processes.

Organometallic reagents, particularly those involving transition metals, can interact with either the alkene or the hydroxyl groups of this compound, leading to the formation of transient organometallic intermediates. These intermediates can then undergo insertion reactions, transmetallation, or reductive elimination, resulting in the formation of new carbon-carbon or carbon-heteroatom bonds. The nature of the metal, the ligands, and the reaction conditions are critical in determining the reactivity and selectivity of these transformations dtu.dkresearchgate.net.

Zirconocene-Mediated Reactions involving Diol Derivatives

Zirconocene (B1252598) complexes, particularly those derived from Cp₂ZrCl₂ (where Cp is cyclopentadienyl), are known to mediate a variety of carbon-carbon bond-forming reactions, including those involving alkenes and carbonyl compounds nih.govresearchgate.net. While direct reactions of this compound with zirconocene complexes were not specifically detailed, research has shown that zirconocene-olefin complexes can react with 1,4-diketones to afford anti-1,4-diols with high diastereoselectivity nih.govmolaid.com. This suggests that related diol structures or precursors could potentially be involved in zirconocene-mediated processes.

A key aspect of zirconocene chemistry in this context is the equilibrium between zirconocene-olefin complexes and the corresponding zirconocene allyl hydride species, which can arise from allylic C-H bond cleavage of the coordinating alkene nih.govmolaid.com. This equilibrium allows the zirconocene complex to act as a source of both a hydride and an allylic group, enabling dual nucleophilic reactivity nih.govmolaid.com.

Studies have demonstrated that zirconocene-olefin complexes, generated from Cp₂ZrCl₂ and alkenes, can react with electrophiles such as acid chlorides and 1,4-diketones nih.govmolaid.com. In the case of 1,4-diketones, this reaction can yield 1,4-diol derivatives nih.govmolaid.com. For example, the reaction of a zirconocene-olefin complex with a 1,4-diketone can lead to the formation of anti-1,4-diols with good yields and high stereoselectivity nih.govmolaid.com. While this compound is a 1,5-diol with an alkene, the reactivity observed with 1,4-diketones and zirconocene complexes highlights the potential for similar organometallic strategies to be applied to related diol systems or their precursors to construct complex molecular architectures.

The mechanism for the reaction of zirconocene-olefin complexes with 1,4-diketones is proposed to involve sequential attacks of the hydride and 2-alkenyl moieties derived from the zirconocene complex nih.gov. This dual reactivity allows for the formation of new carbon-carbon bonds and the generation of the diol functionality with controlled stereochemistry.

Stereochemistry and Absolute Configuration Determination of 6 Heptene 2,4 Diol

Methodologies for Absolute Stereochemistry Assignment

Determining the absolute configuration of chiral diols is a fundamental task in stereochemistry. Several methodologies have been developed and applied for this purpose, with NMR-based chiral derivatization and X-ray crystallography being particularly valuable.

Nuclear Magnetic Resonance (NMR)-Based Chiral Derivatization Strategies

NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), is a powerful technique for assigning the absolute configuration of chiral molecules, including diols. This method relies on the formation of diastereomeric derivatives when the chiral diol reacts with an enantiomerically pure CDA. researchgate.netcapes.gov.brnih.govresearchgate.net Diastereomers are distinct compounds with different physical properties, leading to observable differences in their NMR spectra. researchgate.netcapes.gov.brnih.govresearchgate.net

A widely employed strategy involves derivatization with α-methoxyphenylacetic acid (MPA) or its analogues. researchgate.netcapes.gov.bracs.org By preparing derivatives with both the (R)- and (S)-enantiomers of the CDA and comparing their 1H NMR spectra, characteristic chemical shift differences (Δδ values) are observed for the protons of the diol moiety. researchgate.netcapes.gov.bracs.orgrsc.orgrsc.org These Δδ values result from the differential magnetic anisotropy effects exerted by the CDA's aromatic ring on the diol's protons in the conformationally biased diastereomers. researchgate.netcapes.gov.bracs.org The signs and magnitudes of these Δδ values can be correlated with the absolute configuration of the chiral centers in the diol. researchgate.netcapes.gov.bracs.org

For 1,3-diol systems, such as the core structure within 6-Heptene-2,4-diol, derivatization to form cyclic acetonides can also provide valuable information regarding relative stereochemistry (syn or anti). univ-lemans.frnmrwiki.org Analysis of the 13C NMR chemical shifts of the acetonide methyl groups can help distinguish between syn and anti diastereomers due to conformational preferences (e.g., chair versus twist-boat conformations of the dioxolane ring). univ-lemans.frnmrwiki.org

Research has demonstrated the utility of these NMR methods for diols. Studies on various diols have shown that analyzing the Δδ values in MPA esters allows for reliable absolute configuration assignments. researchgate.netcapes.gov.bracs.org Similarly, 13C NMR analysis of acetonides has been successfully used for relative stereochemistry determination in 1,3-diol systems. univ-lemans.frnmrwiki.org

X-ray Crystallography for Structural Elucidation of Diols

Single-crystal X-ray crystallography provides a definitive method for determining the three-dimensional structure and absolute configuration of chiral molecules in the solid state. ox.ac.ukoup.commdpi.combeilstein-journals.org The technique involves analyzing the diffraction pattern generated when X-rays interact with the electron density within a crystal. ox.ac.ukoup.commdpi.com For absolute configuration assignment, particularly for compounds composed primarily of light atoms, the anomalous dispersion effect, often enhanced by the presence of heavier atoms, is utilized. ox.ac.ukoup.commdpi.com

While obtaining suitable crystals of this compound itself might be challenging, preparing crystalline derivatives, such as esters or co-crystals, is a common strategy to enable X-ray analysis. oup.comnih.govresearchgate.net Incorporating a heavy atom, like bromine in a bromobenzoate ester, can facilitate the determination of absolute configuration through anomalous scattering. oup.com

X-ray crystallography has been successfully applied to determine the absolute configuration of various diols and their derivatives, resolving structural ambiguities and confirming stereochemical assignments. oup.comnih.govresearchgate.net For instance, the absolute configuration of a diol derived from α-pompene was determined using X-ray analysis of its p-bromobenzoate derivative. oup.com

Control and Retention of Chirality in Synthetic Pathways

The synthesis of specific stereoisomers of this compound requires precise control and retention of chirality throughout the synthetic route. This involves employing stereoselective reactions designed to create new chiral centers with defined configurations or to manipulate existing ones without loss of stereochemical integrity. researchgate.netnih.govtaltech.eefrontiersin.org

Key strategies for controlling chirality in the synthesis of chiral diols include asymmetric synthesis, utilizing chiral starting materials, and employing diastereoselective transformations. Asymmetric synthesis approaches often involve the use of chiral catalysts or reagents that favor the formation of one enantiomer over the other in a reaction. researchgate.netnih.govmdpi.com Chiral starting materials with established absolute configurations can serve as chiral templates, guiding the stereochemical outcome of subsequent reactions. Diastereoselective reactions exploit the influence of existing chiral centers within a molecule to control the stereochemistry of newly formed chiral centers.

Examples in the literature demonstrate the application of these principles in the synthesis of chiral diol systems. Asymmetric catalytic methods have been developed for the enantioselective synthesis of vicinal diols. nih.gov The judicious choice of catalysts, ligands, and reaction conditions is crucial for achieving high levels of stereocontrol. taltech.eemdpi.com

Retention of chirality is equally critical. Synthetic steps must be carefully designed to avoid epimerization or racemization of the chiral centers. This often involves minimizing harsh conditions and considering reaction mechanisms to ensure that stereochemical information is preserved throughout the synthesis.

Research continues to advance the development of highly efficient and selective synthetic methodologies for accessing specific stereoisomers of complex chiral molecules like this compound, which is essential for exploring their unique properties and potential applications. researchgate.netnih.govfrontiersin.org

Theoretical and Computational Investigations of 6 Heptene 2,4 Diol

Molecular Interaction Studies: Intermolecular and Intramolecular Hydrogen Bonding

Hydrogen bonding is a significant molecular interaction that influences the physical and chemical properties of compounds containing hydroxyl groups, such as 6-Heptene-2,4-diol. This interaction can occur between molecules (intermolecular hydrogen bonding) or within the same molecule (intramolecular hydrogen bonding) quora.comresearchgate.netchemistryguru.com.sg.

Intramolecular hydrogen bonding occurs when a hydrogen atom bonded to an electronegative atom (like oxygen in a hydroxyl group) forms an attractive interaction with another electronegative atom within the same molecule quora.comchemistryguru.com.sg. For this compound, this could involve a hydrogen atom from one hydroxyl group interacting with the oxygen atom of the other hydroxyl group, or potentially with the pi electrons of the alkene double bond, although interactions with electronegative atoms are typically stronger quora.com. The formation of intramolecular hydrogen bonds can lead to the formation of favored cyclic conformations.

Intermolecular hydrogen bonding occurs between hydrogen bond donor and acceptor groups of different molecules quora.comchemistryguru.com.sg. In the case of this compound, intermolecular hydrogen bonds can form between the hydroxyl groups of adjacent molecules. This type of interaction significantly affects bulk properties such as boiling point and solubility chemistryguru.com.sg. More extensive intermolecular hydrogen bonding generally leads to higher boiling points and increased solubility in polar solvents like water chemistryguru.com.sg.

Computational studies, including ab initio and DFT calculations, can be used to investigate the strength and nature of these hydrogen bonds osti.govakjournals.com. These calculations can help determine the preferred conformations stabilized by intramolecular hydrogen bonds and quantify the energy associated with both intra- and intermolecular interactions osti.gov. For instance, computational analysis has been used to study intramolecular hydrogen bonding in other molecules, providing insights into bond strength and the factors influencing it osti.gov. The balance between intramolecular and intermolecular hydrogen bonding can influence the compound's behavior in different phases and environments, such as in solution or in the solid state chemistryguru.com.sg. While specific computational data on the hydrogen bonding in this compound was not found, the principles and computational methods applied to other diols and related compounds are directly relevant chemistryguru.com.sgakjournals.com.

The PubChem database provides some computed properties for this compound, including a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2, which is consistent with the presence of two hydroxyl groups nih.govnaturalproducts.net. These computed properties support the potential for both types of hydrogen bonding interactions.

| Property | Value | Source |

| Hydrogen Bond Donor Count | 2 | Computed nih.govnaturalproducts.net |

| Hydrogen Bond Acceptor Count | 2 | Computed nih.govnaturalproducts.net |

Computational studies focused on this compound would typically involve conformational analysis to identify stable conformers and then evaluate the presence and strength of intramolecular hydrogen bonds within these conformers using methods like Natural Bond Orbital (NBO) analysis or by calculating interaction energies. Similarly, studies of intermolecular interactions could involve simulating dimers or larger clusters of this compound molecules to assess the extent and nature of hydrogen bonding networks.

Advanced Analytical Characterization Techniques in 6 Heptene 2,4 Diol Research

Spectroscopic Methods for Comprehensive Structural Elucidation

Spectroscopic techniques provide valuable information about the molecular structure of 6-Heptene-2,4-diol by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

NMR spectroscopy is a powerful tool for determining the complete structure of organic molecules like this compound. Both 1H NMR and 13C NMR provide distinct information about the hydrogen and carbon atoms within the molecule. Analysis of chemical shifts, splitting patterns, and integration in 1H NMR spectra allows for the identification of different types of protons and their local environments. chemicalbook.comharvard.edu 13C NMR spectroscopy provides information about the carbon skeleton, with different carbon atoms resonating at characteristic frequencies depending on their hybridization and substituents. nih.govguidechem.comnih.govspectrabase.comresearchgate.net While specific detailed NMR data for this compound from the search results is limited to mentions of its availability nih.govguidechem.combldpharm.com, typical NMR analysis would involve assigning signals to the vinylic protons and carbons, the protons and carbons adjacent to the hydroxyl groups, and the aliphatic protons and carbons.

Mass Spectrometry (GC-MS) for Molecular Fragmentation Analysis

Mass spectrometry, often coupled with gas chromatography (GC-MS), is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation pattern. nih.govguidechem.comnist.govuin-alauddin.ac.idlcms.cz In GC-MS, the sample is first separated by gas chromatography based on its volatility, and the separated components are then introduced into a mass spectrometer. uin-alauddin.ac.idlcms.cz Electron ionization (EI) is a common ionization technique that causes molecules to fragment in a predictable manner. nist.gov The mass-to-charge ratio (m/z) of these fragments is measured, providing a unique fingerprint for the compound. uin-alauddin.ac.id The base peak (most abundant ion) and other significant fragments in the mass spectrum can help deduce the substructures present in this compound. nih.gov The NIST database contains mass spectral information for this compound, indicating a top peak at m/z 45, followed by m/z 43. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in this compound by measuring the vibrations of the chemical bonds. nih.govmdpi.com Characteristic absorption bands in the IR spectrum correspond to specific functional groups. For this compound, key absorptions would include those for the O-H stretching vibration of the hydroxyl groups (typically a broad band around 3200-3600 cm⁻¹) and the C=C stretching vibration of the alkene group (around 1640-1680 cm⁻¹). vscht.czlibretexts.org C-H stretching vibrations for sp2 carbons (in the alkene) appear above 3000 cm⁻¹, while those for sp3 carbons (in the alkyl chain) appear below 3000 cm⁻¹. vscht.czlibretexts.org The C-O stretching vibrations of the alcohol groups would also be observed in the fingerprint region (typically 1000-1300 cm⁻¹). libretexts.orgspectroscopyonline.com While specific IR data for this compound from the search results is limited to mentions of its availability nih.gov, general principles of IR spectroscopy apply for identifying its functional groups.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for assessing the purity of this compound and, importantly, for determining the relative amounts of its stereoisomers (enantiomers).

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is a powerful technique used to separate and quantify the individual enantiomers of a chiral compound like this compound. nih.govacs.orgresearchgate.netchromatographyonline.com Since enantiomers have identical physical properties in achiral environments, they cannot be separated by standard achiral chromatography. wisc.edu Chiral HPLC utilizes a stationary phase that contains a chiral selector, which interacts differently with each enantiomer, leading to their separation. chromatographyonline.com The enantiomeric excess (ee) of a sample, which is a measure of its enantiomeric purity, can be determined by integrating the peak areas of the separated enantiomers in the chromatogram. nih.govresearchgate.net Research has demonstrated the use of chiral HPLC with various chiral stationary phases for separating diols and determining their enantiomeric excess. nih.govacs.org

Applications of 6 Heptene 2,4 Diol in Advanced Organic Synthesis

Role as a Chiral Auxiliary in Asymmetric Transformations

While diols, in general, can be employed as chiral auxiliaries to induce stereoselectivity in chemical reactions, specific detailed reports on the use of unsubstituted 6-Heptene-2,4-diol specifically functioning as a chiral auxiliary in asymmetric transformations were not prominently found in the examined literature. The concept of using chiral auxiliaries is a well-established strategy in asymmetric synthesis to control the stereochemical outcome of reactions, often involving the temporary attachment of a chiral molecule to the substrate or reagent. Some synthetic approaches to related natural products have utilized different chiral auxiliaries, such as Evans' chiral auxiliary, in key steps like aldol (B89426) reactions to achieve desired stereochemistry researchgate.netresearchgate.net. However, direct evidence detailing the mechanism and applications of unsubstituted this compound in this specific role was not a primary focus of the search results.

Strategic Intermediate in the Total Synthesis of Complex Natural Products (e.g., Prelactones)

This compound, particularly in the form of substituted derivatives like 1-benzyloxy-3-methyl-6-heptene-2,4-diol, has been identified as a strategic intermediate and chiral building block in the total synthesis of complex natural products, notably prelactones researchgate.netresearchgate.netresearchgate.netresearchgate.nettohoku.ac.jptohoku.ac.jp. Prelactones are a class of β-hydroxy-δ-lactones, some of which possess biological activity.

The synthesis of (+)-prelactone C, for instance, has been achieved utilizing (2S,3S,4R)-1-benzyloxy-3-methyl-6-heptene-2,4-diol as a key chiral building block researchgate.netresearchgate.netresearchgate.netresearchgate.nettohoku.ac.jptohoku.ac.jp. A concise method for the enantioselective preparation of different stereoisomers of 1-benzyloxy-3-methyl-6-heptene-2,4-diols has been developed, starting from a divinyloxy heptadiene derivative researchgate.netresearchgate.net. This highlights the importance of stereocontrol in the synthesis of these diol intermediates for their subsequent use in constructing the stereochemistry of the target natural product.

The strategic use of these diol intermediates often involves leveraging their existing chirality and functional groups for further transformations, such as cyclization to form the lactone ring system present in prelactones. The incorporation of the stereodefined diol unit allows for the controlled construction of the chiral centers present in the final natural product.

Building Block for the Construction of Diverse Functional Molecules

While diols are versatile building blocks in organic synthesis, serving as precursors to various functional groups and cyclic structures, specific broad applications of unsubstituted this compound as a general building block for a diverse range of functional molecules beyond the context of natural product synthesis were not extensively detailed in the search results. Its utility as a building block appears most prominently discussed in its role as an intermediate in the synthesis of more complex targets like prelactones, where its specific structure and potential for stereocontrol are leveraged researchgate.netresearchgate.netresearchgate.netresearchgate.nettohoku.ac.jptohoku.ac.jp. The presence of both alkene and hydroxyl functionalities offers the potential for a variety of reactions, including oxidation, reduction, addition to the double bond, and reactions involving the hydroxyl groups (e.g., esterification, etherification), which could theoretically lead to diverse functional molecules. However, specific examples of such broad applications for the unsubstituted diol were not a primary focus of the retrieved literature.

Utilization of Diol-Functionalized Materials in Analytical Chemistry Research

Information specifically detailing the utilization of materials functionalized with unsubstituted this compound in analytical chemistry research was not found within the scope of the conducted searches. While diol-functionalized materials are employed in various analytical techniques, such as chromatography for the separation of compounds based on interactions with the diol groups, there were no specific reports identified that focused on the use of this compound for functionalizing materials in this context. Research in this area might involve the immobilization of the diol onto solid supports to create stationary phases for chromatographic separations or as recognition elements in sensors; however, specific examples involving this particular diol were not retrieved.

Emerging Research Directions and Future Outlook for 6 Heptene 2,4 Diol

Development of Novel and Sustainable Synthetic Methodologies

Bio-catalyzed reactions, such as lipase-catalyzed acylation, have been employed in the synthesis of stereomers of hept-6-ene-2,5-diol derivatives, showcasing a move towards more sustainable enzymatic approaches researchgate.net. Furthermore, research into environment-friendly preparation methods for other compounds, utilizing diol derivatives as raw materials, highlights the broader interest in cleaner synthetic routes within organic chemistry google.com. The synthesis of cyclic ethers from diols, while not directly about 6-Heptene-2,4-diol itself, illustrates the application of sustainable methods like using solid acid catalysts such as heteropoly acids and zeolites, which can offer high yields and selectivity and are considered alternatives to corrosive homogeneous catalysts whiterose.ac.ukacs.orgroyalsocietypublishing.orgacs.org. These trends suggest a future outlook where the synthesis of this compound and its derivatives could increasingly leverage similar sustainable strategies.

Advances in Catalytic Systems for Diol Transformations

Advances in catalytic systems are crucial for enabling efficient and selective transformations of diols like this compound. Catalytic stereoselective transformations have been highlighted as greatly improving the efficiency of synthesizing complex molecules from diol precursors researchgate.net. Lipase-catalyzed reactions represent a class of biocatalysis that has been successfully applied to the synthesis of specific diol stereomers, demonstrating the potential of enzymatic systems for selective transformations researchgate.net.

Heterogeneous catalysts, such as heteropoly acids and zeolites, are being investigated for the cyclodehydration of 1,n-diols to form cyclic ethers whiterose.ac.ukacs.orgroyalsocietypublishing.orgacs.org. For example, heteropoly acids like H3PW12O40 have shown high yields and selectivity in the cyclodehydration of various diols royalsocietypublishing.org. Studies on the synthesis of 2,2,6,6-tetramethyloxane (B15439894) from 2,6-dimethyl-2,6-heptanediol and 2,6-dimethyl-5-hepten-2-ol have explored the use of catalysts like H-β zeolite, demonstrating improved yields compared to previous methods whiterose.ac.ukacs.orgacs.org. While these examples focus on cyclization, the principles and catalysts developed in these studies could potentially be applied or adapted for other types of transformations involving the hydroxyl groups or the alkene functionality in this compound. The oxidative cleavage of 1,2-diols catalyzed by atomic-scale cobalt-based heterogeneous catalysts is another example of advanced catalytic systems for diol transformations, leading to aldehydes researchgate.net.

Exploration of Bio-Inspired and Biomimetic Synthetic Routes

The exploration of bio-inspired and biomimetic synthetic routes offers promising avenues for accessing complex molecules, including those that may incorporate diol structures like this compound. Although specific bio-inspired routes for this compound were not found in the search results, the broader field of biomimetic synthesis is actively being explored for the preparation of natural products and other complex structures researchgate.netresearchgate.netuni-muenchen.de.

Examples include the bioinspired total synthesis of immunosuppressive macrolides researchgate.net and the biomimetic synthesis of complex flavonoids uni-muenchen.de. These approaches often draw inspiration from proposed biosynthetic pathways in nature, utilizing enzymatic reactions or reaction cascades that mimic biological processes to achieve high selectivity and efficiency, often without the need for protecting groups researchgate.net. The use of biocatalysts, such as the lipase-catalyzed reactions mentioned earlier for related heptenediol synthesis researchgate.net, falls under the umbrella of bio-inspired chemistry. Biomimetic approaches to dihydroxylation reactions using metal catalysts have also been reported, mimicking the action of biological enzymes acs.org. The future outlook involves leveraging insights from biosynthesis and enzymatic catalysis to design novel, potentially more direct and sustainable routes to this compound and its derivatives.

Computational Design and Prediction of Novel Diol Derivatives and Reactions

Computational methods play an increasingly important role in modern chemistry, aiding in the design of new molecules, catalysts, and reactions, as well as predicting their properties and reactivity. For this compound, computational tools can provide insights into its chemical and physical properties, such as molecular weight, formula, and predicted boiling points or solubility nih.govguidechem.comchemeo.comepa.govnih.gov.

Q & A

What are the recommended safety protocols for handling 6-Heptene-2,4-diol in laboratory settings?

Classification : Basic

Answer : Researchers should wear chemical-resistant gloves (e.g., nitrile), full-body protective clothing, and respiratory protection (e.g., P95 or OV/AG/P99 respirators) to minimize exposure. Contaminated gloves must be disposed of following hazardous waste protocols. Ensure proper ventilation and prevent drainage contamination. Safety documentation should align with OSHA and EN standards .

How can researchers ensure experimental reproducibility when synthesizing this compound?

Classification : Basic

Answer : Document all experimental parameters, including reagent specifications (manufacturer, purity), equipment details (model, calibration), and environmental conditions (temperature, humidity). Follow FAIR data principles to record the "why" behind procedural choices, enabling independent replication .

What spectroscopic and chromatographic methods are essential for characterizing this compound?

Classification : Basic

Answer : Use NMR (for structural elucidation), IR (functional group analysis), and UV-Vis (conjugation assessment). For isomer separation, employ GC-MS or HPLC-MS with polar stationary phases (e.g., C18 columns). Validate results against reference spectra and retention indices .

How should researchers address contradictions in analytical data (e.g., conflicting HPLC and GC-MS results)?

Classification : Advanced

Answer : Cross-validate methods by repeating analyses under standardized conditions. Investigate potential isomerization or degradation during sample preparation. Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and isotopic labeling to trace reaction pathways .

What advanced techniques optimize stereochemical determination of this compound derivatives?

Classification : Advanced

Answer : X-ray crystallography with multi-wavelength anomalous dispersion (MAD) phasing resolves stereochemistry. For ambiguous electron density (e.g., enantiomeric modeling), refine structures using quantum mechanical calculations and validate via Ramachandran plots .

How to design experiments for studying microbial metabolic pathways of this compound?

Classification : Advanced

Answer : Use isotopically labeled (e.g., ¹³C) substrates in microbial cultures. Monitor metabolites via LC-MS/MS, focusing on diol intermediates (e.g., benzene-1,4-diol analogs). Compare degradation rates under aerobic/anaerobic conditions .

What methodologies resolve isomer-specific environmental impacts of this compound?

Classification : Advanced

Answer : Analyze isomer ratios (cis vs. trans) using chiral chromatography. Correlate spatial/temporal variations in isomer abundance with environmental factors (e.g., light, pH) to identify dominant degradation pathways .

How to evaluate literature sources for designing this compound experiments?

Classification : Basic

Answer : Prioritize peer-reviewed journals and primary sources (e.g., synthesis protocols in J. Org. Chem.). Critically assess methodologies for adaptability, noting modifications in reagent concentrations or catalytic systems .

What strategies mitigate hazards during large-scale reactions involving this compound?

Classification : Advanced

Answer : Implement real-time monitoring (e.g., in-situ FTIR) to detect exothermic events. Use inert atmospheres (N₂/Ar) to prevent oxidation. Design waste containment systems to isolate reactive byproducts .

How to document provenance data for computational studies on this compound?

Classification : Advanced

Answer : Record software versions (e.g., Gaussian, VASP), input parameters (basis sets, convergence criteria), and raw output files. Use metadata standards (e.g., CIF for crystallography) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.